8-(4-methoxyphenyl)-N-octyl-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide
Description
This compound belongs to the imidazo[2,1-c][1,2,4]triazine class, characterized by a fused heterocyclic core. Key structural features include:
- 4-Methoxyphenyl substituent at position 8, which enhances π-π stacking interactions in biological targets.
- N-Octyl carboxamide at position 3, contributing to lipophilicity and membrane permeability.
- 4-Oxo group stabilizing the heterocyclic system.
Properties
IUPAC Name |
8-(4-methoxyphenyl)-N-octyl-4-oxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N5O3/c1-3-4-5-6-7-8-13-22-19(27)18-20(28)26-15-14-25(21(26)24-23-18)16-9-11-17(29-2)12-10-16/h9-12H,3-8,13-15H2,1-2H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOXIDAOGBOQNNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCNC(=O)C1=NN=C2N(CCN2C1=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-methoxyphenyl)-N-octyl-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide typically involves multiple stepsThe reaction conditions often include the use of strong bases, such as potassium carbonate, and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
8-(4-methoxyphenyl)-N-octyl-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like amines or thiols
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like triethylamine
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
8-(4-methoxyphenyl)-N-octyl-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 8-(4-methoxyphenyl)-N-octyl-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, such as anti-inflammatory or anticancer activities .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle Modifications
Key Insight : The imidazo-triazine core in the target compound balances electronic properties and steric bulk, favoring drug-like behavior compared to pyrazolo or triazolo variants.
Substituent Variations
A. Aromatic Ring Modifications
B. N-Alkyl Chain Modifications
| Compound Name | N-Substituent | Molecular Weight | LogP* (Predicted) |
|---|---|---|---|
| Target Compound | N-Octyl | ~400.43 | 5.2 |
| EIMTC () | Ethyl ester | 331.33 | 3.1 |
| Compound | Morpholin-4-yl ethyl | 400.43 | 2.8 |
In contrast, the morpholine derivative () improves solubility via hydrogen bonding .
Biological Activity
8-(4-methoxyphenyl)-N-octyl-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide is a synthetic compound belonging to the class of imidazo[2,1-c][1,2,4]triazine derivatives. This compound has garnered interest in various fields of biological research due to its potential therapeutic applications.
Chemical Structure and Properties
The compound's IUPAC name is 8-(4-methoxyphenyl)-N-octyl-4-oxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide. Its molecular formula is , with a molecular weight of 397.49 g/mol. The structure features a methoxyphenyl group and an octyl chain that may contribute to its lipophilicity and biological activity.
Biological Activity
The biological activity of this compound has been explored primarily in the context of its potential as an enzyme inhibitor and receptor modulator. The following sections summarize key findings from recent studies.
The mechanism of action involves interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor signaling pathways, leading to various biological effects including anti-inflammatory and anticancer activities.
Anticancer Activity
Research indicates that derivatives of imidazo[2,1-c][1,2,4]triazine compounds exhibit significant anticancer properties. For instance:
- Cell Line Studies : In vitro studies have shown that compounds similar to this compound demonstrate cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). IC50 values for these compounds typically range from 0.20 µM to 16.32 µM depending on the specific derivative and experimental conditions .
Enzyme Inhibition
The compound has shown potential as an inhibitor for several enzymes involved in inflammatory pathways:
- Cyclooxygenase (COX) : Preliminary studies suggest that related compounds inhibit COX enzymes (IC50 values ranging from 10 µM to 20 µM), which are critical in mediating inflammatory responses .
- Cholinesterases : Some derivatives have been evaluated for their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with varying degrees of potency .
Data Table: Biological Activity Summary
| Activity Type | Target Enzyme/Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| Anticancer | MCF-7 | 0.20 - 16.32 | |
| Anticancer | HeLa | 1.25 - 15.83 | |
| COX Inhibition | COX-2 | 10 - 20 | |
| Cholinesterase Inhibition | AChE/BChE | 5.4 - 30 |
Case Studies
Several case studies have highlighted the therapeutic potential of imidazo[2,1-c][1,2,4]triazine derivatives:
- Case Study on MCF-7 Cells : A derivative was tested against MCF-7 cells showing significant cytotoxicity with an IC50 value of approximately 0.82 µM. This study indicated that the compound could induce apoptosis in cancer cells by modulating key signaling pathways .
- In Vivo Studies : Research involving zebrafish models demonstrated non-toxicity at therapeutic doses while exhibiting effective inhibition of tumor growth markers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
